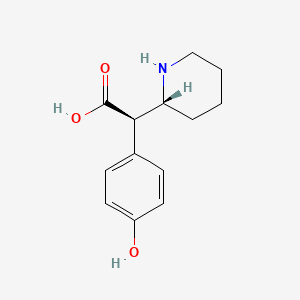

4-Hydroxyritalinic acid

Descripción

Structure

3D Structure

Propiedades

Número CAS |

54593-32-7 |

|---|---|

Fórmula molecular |

C13H17NO3 |

Peso molecular |

235.28 g/mol |

Nombre IUPAC |

(2R)-2-(4-hydroxyphenyl)-2-[(2R)-piperidin-2-yl]acetic acid |

InChI |

InChI=1S/C13H17NO3/c15-10-6-4-9(5-7-10)12(13(16)17)11-3-1-2-8-14-11/h4-7,11-12,14-15H,1-3,8H2,(H,16,17)/t11-,12-/m1/s1 |

Clave InChI |

RONUHFNRYTWMCI-VXGBXAGGSA-N |

SMILES |

C1CCNC(C1)C(C2=CC=C(C=C2)O)C(=O)O |

SMILES isomérico |

C1CCN[C@H](C1)[C@@H](C2=CC=C(C=C2)O)C(=O)O |

SMILES canónico |

C1CCNC(C1)C(C2=CC=C(C=C2)O)C(=O)O |

Otros números CAS |

54593-32-7 |

Sinónimos |

4-hydroxyritalinic acid 4-hydroxyritalinic acid hydrobromide, (R*,R*)-(+-)-isomer 4-hydroxyritalinic acid hydrobromide, (R*,S*)-(+-)-isomer alpha-(4-hydroxyphenyl)-2-piperidineacetic acid |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxyritalinic Acid

Total Synthesis Routes and Strategies

The total synthesis of 4-hydroxyritalinic acid, a molecule with multiple stereocenters, presents significant challenges that chemists address through various strategic approaches. The choice of strategy is often dictated by the desired stereochemical outcome, with methods classified as either stereoselective or non-stereoselective.

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount when a single, specific stereoisomer of a compound is required. inflibnet.ac.in Such syntheses aim to control the three-dimensional arrangement of atoms, yielding predominantly one stereoisomer over others. masterorganicchemistry.com For a molecule like this compound, which contains two chiral centers, four possible stereoisomers exist. Asymmetric synthesis techniques are employed to selectively produce one desired enantiomeric pair (diastereoselectivity) or even a single enantiomer. ethz.ch

Common strategies applicable to the synthesis of complex chiral molecules include:

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or sugars, from which at least one of the final product's stereocenters is derived. ethz.ch

Chiral Auxiliaries : An enantiopure group is temporarily attached to the substrate to direct the stereochemical course of a reaction. ethz.chuzh.ch After the desired stereocenter is created, the auxiliary is removed. ethz.ch

Catalytic Enantioselective Synthesis : A chiral catalyst is used in substoichiometric amounts to favor the formation of one enantiomer over the other. ethz.ch This is a highly efficient method for creating chiral centers. nih.gov

Biocatalytic methods, using enzymes like aldolases and transaminases, also offer high stereoselectivity and are used to synthesize γ-hydroxy-α-amino acids, demonstrating a potential route for related structures. rsc.org The goal of these approaches is to transfer chirality from a known source to a new stereogenic unit in a predictable manner. uzh.ch

| Strategy Type | Description | Key Characteristics | Applicability to this compound |

|---|---|---|---|

| Stereoselective | Preferentially forms one stereoisomer over another. masterorganicchemistry.com | Produces a single or predominant diastereomer/enantiomer; requires chiral reagents, catalysts, or starting materials. ethz.chuzh.ch | Essential for producing specific, biologically relevant isomers. |

| Non-Stereoselective | Does not control stereochemical outcomes, leading to a mixture of stereoisomers. | Often proceeds through intermediates like carbocations that lose stereochemical information; results in racemic or diastereomeric mixtures. masterorganicchemistry.com | Useful for initial structural confirmation or when separation of isomers is feasible post-synthesis. |

Deuterium (B1214612) Labeling and Isotope Incorporation in Synthesis

The synthesis of isotopically labeled compounds, particularly with deuterium (a heavy isotope of hydrogen), is crucial for various research applications, including metabolic studies and as internal standards for mass spectrometry analysis. The introduction of deuterium can strengthen carbon-hydrogen bonds, which can be useful in studying metabolic pathways by slowing down enzymatic degradation at the labeled site. mdpi.com

A documented synthesis of deuterium-labelled p-hydroxyritalinic acid exists. bbgate.com General methods for deuterium incorporation include acid/base-catalyzed exchange reactions or, more recently, photochemical methods. rsc.org Heavy water (D₂O) can serve as a deuterium source, where deuterium is incorporated into molecules during their biosynthesis or through chemical exchange. nih.govbiorxiv.org Catalytic methods, such as using a palladium-on-carbon system with D₂O, can facilitate selective hydrogen-deuterium exchange at specific positions on a molecule. mdpi.com

Precursor Derivatization and Analog Synthesis

The synthesis of analogs of this compound involves the systematic modification of its structure to explore structure-activity relationships. This is typically achieved by altering the precursors used in the synthesis. For instance, a common precursor for related compounds, 4,6-dioxopiperidinecarboxylate, has been used as a versatile building block for synthesizing various 4-hydroxypipecolate and 4-hydroxylysine (B1204564) derivatives. nih.gov

Analog synthesis strategies for this compound could involve:

Modification of the Phenyl Ring : Starting with differently substituted phenyl precursors to introduce various functional groups (e.g., halogens, alkyls, methoxy (B1213986) groups) onto the aromatic ring.

Alteration of the Piperidine (B6355638) Ring : Using substituted piperidine precursors or modifying the ring through subsequent reactions.

Ester and Acid Modification : Synthesizing different esters of the carboxylic acid or converting the acid to other functional groups like amides.

These approaches allow for the creation of a library of related compounds, which can be used to probe the chemical and biological properties of the core structure. sioc-journal.cnfrontiersin.org

Chemical Reactivity and Stability under Controlled Experimental Conditions

The chemical reactivity of this compound is dictated by the functional groups present in its structure: a carboxylic acid, a secondary amine (within the piperidine ring), a phenolic hydroxyl group, and an aromatic phenyl ring. The interactions and reactivities of these groups are influenced by the experimental conditions, particularly pH. osha.govmsu.edu

Acid-Base Stability Profiles

Carboxylic Acid (-COOH) : This group is acidic and will donate a proton to become a negatively charged carboxylate ion (-COO⁻) under neutral to basic conditions. In strongly acidic solutions, it remains protonated. chemguide.co.uk

Piperidine Amine (-NH-) : This secondary amine is basic and will accept a proton to become a positively charged ammonium (B1175870) ion (-NH₂⁺-) under neutral to acidic conditions. In basic solutions, it remains as the neutral amine. msu.edu

Phenolic Hydroxyl (-OH) : The hydroxyl group attached to the phenyl ring is weakly acidic and can be deprotonated to form a phenoxide ion (-O⁻) under sufficiently basic conditions. chemguide.co.uk

| Functional Group | Behavior in Acidic Solution (e.g., pH < 2) | Behavior in Basic Solution (e.g., pH > 10) | General Stability Notes |

|---|---|---|---|

| Carboxylic Acid | Protonated (R-COOH) | Deprotonated (R-COO⁻) chemguide.co.uk | Generally stable, but ester precursors would be susceptible to acid-catalyzed hydrolysis. |

| Piperidine Amine | Protonated (R₂-NH₂⁺) msu.edu | Neutral (R₂-NH) | The ring structure is generally stable under typical acid-base conditions. |

| Phenolic Hydroxyl | Protonated (Ar-OH) | Deprotonated (Ar-O⁻) under strong base chemguide.co.uk | The aromatic ring is stable, but the phenoxide form can be more susceptible to oxidation. |

Photolytic Degradation Pathways in Solution (Controlled Environment)

The photolytic stability of a molecule is its ability to resist degradation when exposed to light. Although direct photolytic degradation studies on this compound are not extensively documented in publicly available literature, the behavior of its parent compound, methylphenidate, provides valuable insights. Forced degradation studies on methylphenidate hydrochloride, which included exposure to light as per ICH Q1B guidelines, have been conducted. scirp.org These studies are crucial for understanding potential degradation products that may form under light exposure.

In such studies, various degradation products are monitored. While ritalinic acid is a primary product of hydrolysis, photolytic stress can lead to the formation of other impurities. The specific impact of light on this compound would likely involve the aromatic ring and the carboxylic acid functional group. The presence of the hydroxyl group on the phenyl ring may influence the photolytic pathway compared to ritalinic acid.

Table 1: Illustrative Photolytic Degradation Conditions for a Related Compound (Methylphenidate Oral Solution)

| Stress Condition | Parameters | Potential Degradation Products |

| Photolytic (ICH Q1B) | Exposure to light | Ritalinic acid, Erythro isomer, other minor impurities |

This table is illustrative and based on studies of the parent compound, methylphenidate. Specific degradation products for this compound under these conditions require direct experimental investigation.

Oxidative Stability and Mechanisms of Degradation

Oxidative degradation involves the chemical breakdown of a compound by oxidizing agents. For this compound, the presence of the phenolic hydroxyl group and the secondary amine in the piperidine ring are sites susceptible to oxidation.

Forced degradation studies on methylphenidate have utilized hydrogen peroxide (H₂O₂) to simulate oxidative stress. scirp.org In these studies, ritalinic acid was identified as a major degradation product. scirp.org It is plausible that under similar oxidative conditions, p-hydroxymethylphenidate would degrade to this compound. Further oxidation of this compound could potentially lead to the opening of the piperidine ring or further hydroxylation of the aromatic ring.

Animal models of attention-deficit hyperactivity disorder treated with methylphenidate have shown increased oxidative stress in the brain, suggesting that the metabolic processes, which lead to the formation of hydroxylated metabolites like this compound, are linked to oxidative environments. cambridge.org

Table 2: Illustrative Oxidative Degradation Conditions for a Related Compound (Methylphenidate Oral Solution)

| Stress Condition | Parameters | Major Degradation Product |

| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at 60°C for 4 hours | Ritalinic acid |

This table is illustrative and based on studies of the parent compound, methylphenidate. The oxidative degradation of this compound may yield different or additional products.

Hydrolytic Degradation Mechanisms

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the context of this compound, the compound itself is a product of the hydrolysis of its parent ester, p-hydroxymethylphenidate. nih.gov The stability of this compound to further hydrolytic degradation would be high as the ester group has already been cleaved.

However, the stability of related compounds is known to be pH-dependent. Studies on methylphenidate have shown that it undergoes hydrolysis to ritalinic acid, and this process is influenced by pH. For instance, methylphenidate hydrolysis is significant in alkaline conditions. mdpi.com One study noted that in a 1N NaOH solution at room temperature, as much as 33% of methylphenidate hydrolyzed within 30 minutes. mdpi.com In acidic conditions (1N HCl at 80°C for 2 hours), a 15% hydrolysis was observed. mdpi.com Another study reported that methylphenidate was completely hydrolyzed to ritalinic acid in static water at 20°C within 37 hours. mdpi.com

Table 3: Illustrative Hydrolytic Degradation Conditions for Methylphenidate

| Condition | pH | Temperature | Degradation |

| Acidic | 1N HCl | 80°C | 15% hydrolysis in 2 hours |

| Alkaline | 1N NaOH | Room Temperature | 33% hydrolysis in 0.3 hours |

| Neutral | Water | 20°C | Complete hydrolysis in 37 hours |

| Neutral | Phosphate Buffer (pH 7.4) | 37°C | 40% hydrolysis in 8 hours |

This table illustrates the pH-dependent hydrolysis of the parent compound, methylphenidate, to ritalinic acid. mdpi.com this compound, being a stable hydrolysis product itself, would not undergo the same ester cleavage.

Metabolic Pathways and Biotransformation in Non Human Biological Systems

Enzymatic Formation from Methylphenidate and Related Compounds

4-Hydroxyritalinic acid is not a direct metabolite of methylphenidate. Its formation requires two primary enzymatic steps. The initial step involves the aromatic hydroxylation of the methylphenidate molecule to produce p-hydroxy-methylphenidate (p-hydroxy-MPH). nih.govpharmgkb.org This reaction typically occurs in the liver. Following this, the intermediate compound, p-hydroxy-MPH, undergoes de-esterification to form this compound. nih.govpharmgkb.orgnih.gov This pathway is considered a minor route of metabolism compared to the direct hydrolysis of methylphenidate to ritalinic acid. plos.org In humans, the formation of p-hydroxy-ritalinic acid and its subsequent glucuronide conjugate accounts for up to 2.5% of the total administered dose of methylphenidate. nih.govpharmgkb.org

The conversion of the intermediate p-hydroxy-methylphenidate to this compound is achieved through hydrolysis, a chemical reaction that uses water to break down a compound. This process is catalyzed by esterase enzymes, which target the ester bond within the p-hydroxy-MPH molecule. In vitro studies focusing on the parent compound, methylphenidate, demonstrate that this hydrolysis is a rapid and extensive process mediated by carboxylesterases. drugbank.comfda.gov Specifically, the enzyme cleaves the methyl ester group, resulting in a carboxylic acid moiety and forming the final ritalinic acid or, in this case, hydroxyritalinic acid metabolite.

An in vitro investigation into the hydrolysis of methylphenidate in the blood of seven different mammalian species—rats, rabbits, dogs, cattle, horses, monkeys, and humans—revealed that esterases present in plasma generally exhibited greater activity compared to those in red blood cells or whole blood. nih.gov This highlights the significant role of plasma esterases in the metabolism of methylphenidate and related compounds in these species. nih.gov

The biotransformation of methylphenidate to this compound involves two main classes of enzymes.

Cytochrome P450 (CYP) Enzymes : The initial step, aromatic hydroxylation of methylphenidate to p-hydroxy-methylphenidate, is a form of microsomal oxidation. plos.org This type of reaction is characteristically catalyzed by the cytochrome P450 superfamily of enzymes, which are abundant in the liver. However, the specific CYP isoenzymes responsible for this reaction in various animal models have not been definitively identified. plos.org

Carboxylesterases (CES) : The subsequent hydrolysis of p-hydroxy-methylphenidate is mediated by carboxylesterases. In humans, human carboxylesterase 1 (CES1), primarily located in the liver, is the major enzyme responsible for the stereoselective hydrolysis of methylphenidate to its primary inactive metabolite, ritalinic acid. plos.orgdrugbank.com It is inferred that this same class of enzymes is responsible for the hydrolysis of the hydroxylated intermediate in animal models. Studies using human liver microsomes (HLM) and cell s9 fractions have confirmed the critical role of CES1 in the hydrolysis of methylphenidate and its analogs. researchgate.net

Significant variability exists in the metabolic pathways of methylphenidate among different species used in preclinical research. plos.org In contrast to humans and monkeys, where hydrolysis (de-esterification) is the predominant metabolic route, other laboratory animals such as rats, mice, and dogs utilize both microsomal oxidation and hydrolysis as major pathways. plos.orgunito.it

In monkeys, hydrolysis to ritalinic acid is the main metabolic transformation, making their metabolic profile more comparable to humans. plos.orgunito.it Studies in juvenile rhesus monkeys indicate they appear to metabolize methylphenidate more rapidly than adult monkeys. plos.org The metabolism and disposition of methylphenidate have been extensively studied in rats, mice, and dogs. plos.orgunito.it In vitro research comparing blood esterase activity showed enantioselective differences in methylphenidate hydrolysis among rats, rabbits, dogs, cattle, horses, monkeys, and humans. nih.gov

| Preclinical Model | Primary Metabolic Pathways for Methylphenidate | Reference |

|---|---|---|

| Rat | Microsomal Oxidation and Hydrolysis | plos.orgunito.it |

| Mouse | Microsomal Oxidation and Hydrolysis | plos.orgunito.it |

| Dog | Microsomal Oxidation and Hydrolysis | plos.orgunito.it |

| Monkey | Hydrolysis (De-esterification) | plos.orgunito.it |

Identification of Specific Enzymes or Enzyme Classes Involved in Animal Models

Further Metabolism of this compound

Once formed, this compound can undergo further metabolic processing, primarily through Phase II conjugation reactions. These reactions increase the water solubility of the metabolite, facilitating its excretion from the body.

The principal conjugation pathway for this compound in animal models is glucuronidation. nih.govpharmgkb.orgnih.gov During this process, the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid molecule to the hydroxyl group on the phenyl ring of this compound. This results in the formation of a glucuronide conjugate. nih.gov This metabolic step has been identified in preclinical studies and is a common pathway for the detoxification and elimination of phenolic compounds. nih.gov

The primary downstream metabolite resulting from the conjugation of this compound has been identified and characterized as p-hydroxy-ritalinic acid glucuronide. nih.govpharmgkb.orgnih.gov This final product, along with other metabolites such as 6-oxo-ritalinic acid, is considered pharmacologically inactive. nih.govpharmgkb.org The formation of this glucuronide conjugate renders the compound more hydrophilic, which aids in its renal excretion and elimination from the body, primarily via urine. nih.govpharmgkb.orgnih.gov

Advanced Analytical Methodologies for Detection, Separation, and Quantification

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for the analysis of 4-Hydroxyritalinic acid, enabling its separation, purification, and quantification. The selection of a specific chromatographic technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix. Both liquid and gas chromatography platforms are utilized, often in conjunction with mass spectrometry for definitive identification and sensitive measurement.

Liquid Chromatography (LC) Applications

Liquid chromatography is the predominant technique for the analysis of polar, non-volatile compounds like this compound. Its versatility allows for a range of separation modes to be employed.

Reversed-Phase Liquid Chromatography (RP-LC) Method Development

Reversed-Phase Liquid Chromatography (RP-LC) is a widely used technique that separates molecules based on their hydrophobicity. In RP-LC, a non-polar stationary phase (commonly C18-silica) is used with a polar mobile phase. For ionizable compounds such as this compound, which contains a carboxylic acid functional group, the pH of the mobile phase is a critical parameter. chromatographyonline.com

The retention of a carboxylic acid on an RP column is highly dependent on its protonation state. chromatographyonline.com To increase retention and improve peak shape, the mobile phase pH is typically adjusted to be at least 2 pH units below the pKa of the carboxylic acid. chromatographyonline.com This ensures the analyte is in its neutral, more hydrophobic form, leading to stronger interaction with the stationary phase. The mobile phase usually consists of an aqueous buffer (e.g., phosphate, formate, or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). phcog.comnih.gov Method development often involves optimizing the organic modifier gradient, mobile phase pH, and column temperature to achieve the desired separation. phcog.comsymbiosisonlinepublishing.com

Table 1: Typical RP-LC Method Parameters for Organic Acid Analysis

| Parameter | Description | Common Settings |

| Stationary Phase | Octadecyl (C18) or Octyl (C8) bonded silica (B1680970) is most common for retaining non-polar to moderately polar compounds. phcog.com | Luna C18, Phenomenex ODS C18 |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent. nih.gov The buffer controls pH, while the organic solvent modulates retention. | A: Water with 0.1% Formic Acid or 10mM Phosphate Buffer (pH 2.5-3.5) B: Acetonitrile or Methanol |

| Elution Mode | Isocratic (constant mobile phase composition) or Gradient (composition varies over time) for separating complex mixtures. | Gradient elution is common for analyzing metabolites in biological fluids. |

| Flow Rate | Typically 0.5-1.5 mL/min for standard analytical columns (e.g., 4.6 mm i.d.). nih.gov | 1.0 mL/min |

| Temperature | Column temperature is controlled (e.g., 30-40 °C) to ensure reproducible retention times and improve peak efficiency. phcog.com | 35 °C |

| Detection | UV detection at a low wavelength (e.g., 210-220 nm) for the carboxyl group, or more specifically, Mass Spectrometry (MS). | UV at 214 nm; ESI-MS |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode well-suited for the separation of highly polar compounds that are poorly retained in RP-LC. fortis-technologies.comuoa.gr Given the polar nature of this compound due to its hydroxyl and carboxylic acid groups, HILIC presents a viable analytical strategy. fortis-technologies.com The HILIC mechanism involves the partitioning of the polar analyte into a water-enriched layer adsorbed onto a polar stationary phase. uoa.grmac-mod.com

The mobile phase in HILIC consists of a high percentage of a non-polar organic solvent, typically acetonitrile (>70%), with a smaller amount of an aqueous buffer. mac-mod.com Water acts as the strong, eluting solvent. fortis-technologies.com A variety of polar stationary phases are available, including bare silica, amide, diol, and zwitterionic phases, each offering unique selectivity. uoa.gr A critical aspect of HILIC method development is allowing sufficient column equilibration time to form a stable hydration layer, which is essential for reproducible retention. mac-mod.com

Table 2: Typical HILIC Method Parameters for Polar Analyte Separation

| Parameter | Description | Common Settings |

| Stationary Phase | Polar columns are used to retain and separate polar analytes. mac-mod.com | ACE HILIC-A, XBridge BEH Amide, Obelisc N |

| Mobile Phase | High organic content with a small aqueous component containing a buffer. sielc.com | A: Acetonitrile B: 10 mM Ammonium (B1175870) Formate or Ammonium Acetate (B1210297) in Water (pH 3.0-6.0) |

| Elution Mode | Typically a gradient starting at high organic content and increasing the aqueous component to elute analytes. | Start at 95% ACN, decrease to 60-70% ACN. |

| Flow Rate | Acetonitrile's low viscosity allows for higher flow rates compared to water-rich RP-LC mobile phases. uoa.gr | 0.5 - 1.5 mL/min |

| Temperature | Controlled temperature ensures reproducible partitioning and retention. | 25 - 40 °C |

| Detection | High organic content is advantageous for Electrospray Ionization Mass Spectrometry (ESI-MS), leading to enhanced sensitivity. fortis-technologies.com | ESI-MS/MS |

Ion-Exchange and Mixed-Mode Chromatography for Organic Acids

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. bio-rad.comgsconlinepress.com For an organic acid like this compound, Anion-Exchange Chromatography (AEX) is suitable. At a mobile phase pH above its pKa, the carboxylic acid group is deprotonated, carrying a negative charge, and will be retained by a positively charged anion-exchange column. bio-rad.com Elution is typically achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to neutralize the analyte or the stationary phase. bio-rad.com

Mixed-Mode Chromatography (MMC) utilizes stationary phases that combine multiple retention mechanisms, such as reversed-phase and ion-exchange, within a single column. lcms.czchromatographyonline.comelementlabsolutions.com This approach provides unique and adjustable selectivity, making it powerful for separating complex mixtures of compounds with diverse properties. lcms.czresearchgate.net A column with both reversed-phase (e.g., C18) and anion-exchange (e.g., quaternary ammonium) functionalities would be highly effective for retaining and separating this compound, exploiting both its hydrophobic backbone and its acidic nature. lcms.cz

Table 3: Ion-Exchange and Mixed-Mode LC Parameters for Organic Acids

| Parameter | Description | Common Settings |

| Stationary Phase | IEC: Anion-exchangers (e.g., quaternary ammonium) for acids. bio-rad.comMMC: Combined functionalities (e.g., C18 and anion-exchange). lcms.cz | IEC: Dionex IonPac AS-11-HC MMC: Atlantis Premier BEH C18 AX, Acclaim Mixed-Mode WAX-1 |

| Mobile Phase | IEC: Aqueous buffers with a salt gradient for elution. oiv.intMMC: A combination of buffer, organic modifier, and salt to control both hydrophobic and ionic interactions. lcms.cz | IEC: NaOH or Carbonate/Bicarbonate gradient MMC: Acetonitrile/Ammonium Formate buffer gradient |

| Control Parameters | Mobile phase pH, ionic strength, and organic modifier content are adjusted to fine-tune selectivity. sielc.comlcms.cz | pH: 2.9 - 8.0; Salt: 10-100 mM |

| Detection | Suppressed conductivity is common for IEC. thermofisher.com Mass spectrometry is highly compatible with MMC. | Conductivity Detector, ESI-MS |

Ultra-High Performance Liquid Chromatography (UPLC) Applications

Ultra-High Performance Liquid Chromatography (UPLC), also known as UHPLC, utilizes columns packed with sub-2 µm particles. This technology provides significant advantages over traditional HPLC, including much higher separation efficiency, faster analysis times, and increased sensitivity. nih.govmeasurlabs.com The higher pressure tolerance of UPLC systems allows for the use of longer columns and/or higher flow rates without sacrificing resolution.

Methods for analyzing this compound can be transferred from HPLC to UPLC systems to gain substantial improvements in throughput and performance. The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantitative bioanalysis. nih.gov This combination offers exceptional selectivity from the mass spectrometer and high-resolution separation from the UPLC, enabling the detection of trace levels of metabolites in complex biological samples like plasma and urine with high reliability. nih.govnih.gov

Table 4: Performance Comparison of UPLC vs. HPLC for Metabolite Analysis

| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-High Performance Liquid Chromatography) |

| Particle Size | 3 - 5 µm | < 2 µm |

| System Pressure | Lower (up to 6,000 psi) | Much Higher (up to 15,000 psi or more) |

| Resolution | Good | Superior, leading to better separation of complex mixtures. |

| Analysis Time | Longer (e.g., 15-30 min). nih.gov | Shorter (e.g., 2-10 min), increasing sample throughput. nih.gov |

| Sensitivity | Standard | Higher due to sharper, narrower peaks. |

| Solvent Consumption | Higher | Lower, making it a "greener" technique. |

Gas Chromatography (GC) Derivatization Strategies

Gas Chromatography (GC) is a powerful separation technique, but it requires analytes to be volatile and thermally stable. phenomenex.com Polar compounds containing functional groups like carboxylic acids and hydroxyls, such as this compound, are non-volatile and will not pass through a GC system without chemical modification. colostate.edu Therefore, derivatization is a mandatory sample preparation step. researchgate.netorganomation.com

Derivatization chemically converts the polar functional groups into less polar, more volatile derivatives. phenomenex.com The two primary strategies for a molecule like this compound are silylation and alkylation.

Silylation: This process replaces the active hydrogens on the hydroxyl and carboxylic acid groups with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole (TMSI). phenomenex.comresearchgate.net

Alkylation (Esterification): This strategy specifically targets the carboxylic acid group, converting it into an ester. Reagents like pentafluorobenzyl bromide (PFB-Br) can be used to form esters that are highly sensitive to Electron Capture Detection (ECD). phenomenex.blog Diazomethane is another classic, though hazardous, reagent for creating methyl esters. colostate.edu A two-step derivatization, involving esterification followed by silylation of the hydroxyl group, can also be employed.

Table 5: Common Derivatization Reagents for GC Analysis of this compound

| Reagent Class | Reagent Example | Abbreviation | Target Functional Group(s) | Resulting Derivative |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic Acid, Hydroxyl | TMS Ether/Ester |

| N-trimethylsilylimidazole | TMSI | Hydroxyl, Carboxylic Acid | TMS Ether/Ester | |

| Alkylating Agents | Pentafluorobenzyl bromide | PFB-Br | Carboxylic Acid | PFB Ester |

| Diazomethane | - | Carboxylic Acid | Methyl Ester |

Chiral Chromatography for Stereoisomer Separation and Enantiomeric Purity

Methylphenidate possesses two chiral centers, leading to the existence of four stereoisomers. Consequently, its metabolite, this compound, also exists as different stereoisomers. The separation and individual quantification of these enantiomers are critical as they may exhibit different pharmacological and toxicological profiles. Chiral chromatography is the cornerstone technique for achieving this separation.

Various chiral stationary phases (CSPs) have been successfully utilized for the enantiomeric separation of ritalinic acid and its analogs. One study demonstrated the utility of an α1-acid glycoprotein-based CSP for the quantitative analysis of d- and l-ritalinic acids in biological samples. usask.causask.ca Another approach employed a vancomycin-based chiral selector, which negates the need for derivatization to separate the enantiomers. researchgate.net Supercritical fluid chromatography (SFC) coupled with a Chirobiotic V2 column has also been effectively used for the chiral separation of methylphenidate and its metabolites, including ritalinic acid, in blood samples. nih.govresearchgate.net

The choice of the chiral column and mobile phase is critical for achieving optimal separation. For instance, isocratic elution with methanol containing small percentages of ammonium acetate and trifluoroacetic acid has been shown to be effective. researchgate.net The ability to resolve and quantify the individual enantiomers of this compound is essential for a comprehensive understanding of its disposition and effects.

Table 1: Chiral Chromatography Methods for Ritalinic Acid and Related Compounds

| Chromatographic Technique | Chiral Stationary Phase (CSP) | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| HPLC | α1-acid glycoprotein | Biological Samples | Demonstrated to be the best method for quantitative analysis of ritalinic acid enantiomers. | usask.causask.ca |

| LC-MS/MS | Vancomycin-based | Blood | Allowed for the separation of enantiomers without derivatization. | researchgate.net |

| SFC-MS/MS | Astec Chirobiotic V2 | Postmortem Blood | Successfully separated and quantified the enantiomers of methylphenidate, ethylphenidate, and ritalinic acid. | nih.govresearchgate.net |

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection of this compound. Its ability to provide molecular weight and structural information makes it highly valuable in analytical toxicology and environmental science.

Tandem Mass Spectrometry (MS/MS) for Structure Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis, typically with fragmentation induced between stages. msaltd.co.uk This method offers high selectivity and is widely used for the quantification of analytes in complex matrices. msaltd.co.uk For the analysis of this compound and its parent compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common approach. researchgate.netnih.govoup.com

In a typical LC-MS/MS workflow, the analyte is first separated chromatographically and then introduced into the mass spectrometer. The precursor ion (the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity for quantification. nih.gov Studies have demonstrated the use of LC-MS/MS for the successful quantification of ritalinic acid in various matrices, including urine and blood. researchgate.netnih.govoup.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. innovareacademics.in This capability allows for the determination of the elemental composition of an unknown compound, which is a significant advantage in metabolite identification. innovareacademics.inbioanalysis-zone.comthermofisher.com Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are commonly used for HRMS. innovareacademics.in

The use of ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS/MS) has been reported for the identification of metabolites of methylphenidate derivatives. nih.gov This approach enables the confident identification of metabolites like this compound by providing precise mass measurements of both the precursor and product ions. nih.gov The high mass accuracy of HRMS, often better than 2 ppm, is crucial for distinguishing analytes from matrix interferences, especially in complex biological or environmental samples. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Applications

Ion mobility spectrometry (IMS) is a technique that separates ions based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can be particularly useful for resolving isomeric compounds that are difficult to separate by chromatography alone. While specific applications of IMS-MS for this compound are not extensively detailed in the provided context, the potential of this technique for metabolite profiling and separating complex mixtures is recognized. oulu.fi

Electron Ionization (EI) and Electrospray Ionization (ESI) Modes

The choice of ionization source is a critical step in the mass spectrometric analysis of this compound.

Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. umd.edulibretexts.org ESI typically produces protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal fragmentation. umd.edu It is the most commonly used ionization method for the LC-MS analysis of methylphenidate and its metabolites. nih.govnih.gov ESI can be operated in both positive and negative ion modes. For ritalinic acid, detection is often performed in the positive mode. nih.gov However, negative ESI can sometimes be less prone to matrix effects. researchgate.net

Electron Ionization (EI): This is a hard ionization technique that uses high-energy electrons to ionize molecules, resulting in extensive fragmentation. wikipedia.orgcreative-proteomics.com While this fragmentation can provide valuable structural information, making it a "fingerprint" for the compound, it is generally more suitable for volatile and thermally stable compounds. creative-proteomics.com The analysis of trimethylsilyl derivatives of related compounds by EI has been reported, but it may not be ideal for differentiating isomers. nih.gov

Sample Preparation Techniques for Non-Human Biological Matrices and Environmental Samples

Effective sample preparation is crucial for removing interferences and concentrating the analyte of interest before instrumental analysis. This is particularly important for complex matrices such as non-human biological fluids and environmental samples.

For non-human biological matrices like monkey plasma, a common technique is solid-phase extraction (SPE). nih.gov This method uses a solid sorbent to selectively retain the analyte while interfering substances are washed away. The analyte is then eluted with a suitable solvent. Liquid-liquid extraction (LLE) is another technique that has been employed for extracting methylphenidate and its metabolites from serum samples. researchgate.net In some cases, for cleaner samples, a simple protein precipitation step might be sufficient. nih.gov

For environmental samples such as wastewater, sample preparation often involves an extraction and concentration step. Solid-phase extraction (SPE) is a widely used technique for extracting ritalinic acid from wastewater samples. nih.govpugetsound.edu Given the complexity of environmental matrices, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which combine extraction and a dispersive SPE cleanup step, are also valuable for multiresidue analysis. chromatographyonline.com The goal of these preparation methods is to produce a cleaner sample, reduce matrix effects, and improve the sensitivity and reproducibility of the analysis. oulu.fi

Table 2: Mass Spectrometry Parameters for Ritalinic Acid Analysis

| Parameter | Technique/Mode | Details | Reference |

|---|---|---|---|

| Ionization | Electrospray Ionization (ESI) | Commonly used in positive ion mode for ritalinic acid. | nih.gov |

| MS/MS Transition | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. | nih.gov |

| Mass Analyzer | High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass for elemental composition determination. | nih.gov |

Liquid-Liquid Extraction (LLE) Methodologies

Method Validation Parameters for Academic and Forensic Applications

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose, providing reliable and reproducible results. europa.eu For academic and forensic applications, rigorous validation according to established guidelines (e.g., ICH, FDA) is mandatory.

Specificity refers to the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity is the ability to differentiate the analyte from other substances in the sample. rdmcdowall.comresearchgate.net In chromatographic methods, selectivity is demonstrated by the separation of the analyte peak from other peaks. rdmcdowall.com

To demonstrate specificity and selectivity for this compound analysis, the following experiments are typically performed:

Analysis of Blank Samples: Six different blank matrix samples (e.g., drug-free plasma) are analyzed to ensure that no endogenous components interfere with the detection of this compound.

Analysis of Spiked Samples: Blank matrix samples are spiked with this compound and potential interfering substances, such as the parent drug (methylphenidate) and other metabolites, to demonstrate that the analyte peak is well-resolved.

Peak Purity Analysis: In chromatographic methods coupled with a diode-array detector (DAD) or mass spectrometer (MS), peak purity analysis can be performed to confirm that the analyte peak is not co-eluting with any other compounds.

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. nih.gov It is often determined as the concentration that produces a signal-to-noise ratio of 3:1. tbzmed.ac.ir

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.goveflm.eu It is often determined as the concentration that produces a signal-to-noise ratio of 10:1 or is established as the lowest point on the calibration curve that meets defined criteria for accuracy and precision. eflm.eu

The determination of LOD and LOQ is crucial for applications where low concentrations of this compound are expected. europa.eu

The following table shows hypothetical LOD and LOQ values for this compound in different biological matrices.

| Matrix | Analytical Technique | LOD (ng/mL) | LOQ (ng/mL) |

| Plasma | LC-MS/MS | 0.1 | 0.5 |

| Urine | GC-MS | 1 | 5 |

| Oral Fluid | LC-MS/MS | 0.05 | 0.2 |

This table is for illustrative purposes and actual values would depend on the specific method and instrumentation.

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. researchgate.net This is established by constructing a calibration curve.

The development of a reliable calibration curve involves:

Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a blank matrix with known concentrations of this compound. uknml.com The concentration range should encompass the expected concentrations in the samples being analyzed. europa.euspectroscopyonline.com

Analysis of Standards: The calibration standards are analyzed using the developed method, and the response (e.g., peak area) is plotted against the concentration. uknml.com

Linear Regression Analysis: Linear regression analysis is used to determine the best-fit line for the data points. libretexts.org The equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²) are calculated. mdpi.com An r² value greater than 0.99 is generally considered indicative of good linearity. mdpi.com

Weighting: In some cases, especially over a wide concentration range, the assumption of equal variance across all concentrations (homoscedasticity) may not be valid. researchgate.net In such cases of heteroscedasticity, a weighted linear regression (e.g., 1/x or 1/x²) may be used to give more weight to the lower concentration standards and improve the accuracy of the calibration curve at the lower end. researchgate.net

A typical calibration curve for this compound would be constructed with at least five to eight non-zero concentration levels. The acceptance criteria for a calibration curve usually require that the back-calculated concentrations of the standards are within ±15% of the nominal value (±20% for the LOQ).

Accuracy and Precision (Intra-day, Inter-day)

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements of the same sample. resolian.comwisdomlib.org These parameters are assessed under two conditions: intra-day (repeatability) and inter-day (intermediate precision). Intra-day precision evaluates variability within the same day, while inter-day precision assesses it across different days, different analysts, or different equipment. wisdomlib.org

For a bioanalytical method to be considered reliable, the accuracy and precision must fall within acceptable limits, which are typically defined by regulatory guidelines. For instance, the mean value of quality control (QC) samples should generally be within ±15% of the nominal concentration, and the precision, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), should not exceed 15%. who.int For the lower limit of quantification (LLOQ), a slightly wider acceptance range of ±20% is often permitted. who.int

Validation is performed by analyzing replicate QC samples at multiple concentration levels (low, medium, and high) across the calibration range. While specific data for this compound is not extensively published, the expected performance of a validated LC-MS/MS method can be illustrated. For a related compound, cinitapride (B124281), a validated HPLC method demonstrated intraday and interday precision with a %CV of ≤7.1%. nih.gov Similarly, a method for ethylphenidate, another methylphenidate derivative, reported precision within the generally accepted ±15% range. hud.ac.uk

Table 1: Representative Intra-day Accuracy and Precision Data for this compound Analysis This table is a representation of typical data based on validation guidelines and results for similar analytes.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| Low | 5.0 | 5.2 | 104.0 | 6.8 |

| Medium | 50.0 | 48.9 | 97.8 | 4.5 |

| High | 200.0 | 205.4 | 102.7 | 3.1 |

Table 2: Representative Inter-day Accuracy and Precision Data for this compound Analysis This table is a representation of typical data based on validation guidelines and results for similar analytes.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=18 over 3 days) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| Low | 5.0 | 5.3 | 106.0 | 8.2 |

| Medium | 50.0 | 49.5 | 99.0 | 5.7 |

| High | 200.0 | 203.8 | 101.9 | 4.9 |

Matrix Effects and Recovery Assessment

When analyzing biological samples like plasma or urine, endogenous components of the matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. envirotech-online.comnih.gov This phenomenon, known as the matrix effect, can compromise the accuracy and reproducibility of the method. nih.gov Therefore, its assessment is a critical part of method validation.

The matrix effect is evaluated by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. envirotech-online.com A common acceptance criterion is that the variability in response due to the matrix should be within ±15%. hud.ac.uk For example, a validated method for 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma showed average matrix effect accuracies of 87.8% and 90.1%, respectively, indicating no significant matrix effect. nih.gov

Recovery refers to the efficiency of the sample extraction process. resolian.com It is determined by comparing the analytical response of an analyte that has been spiked into a blank matrix and then extracted, to the response of an analyte spiked into the matrix extract after the extraction process. envirotech-online.com Consistent and reproducible recovery is more important than achieving 100% recovery. A validated method for cinitapride in human plasma reported an extraction recovery of over 86%. nih.gov Similarly, a method for other analytes achieved a recovery of >88%. nih.gov

Table 3: Representative Matrix Effect and Recovery Data for this compound This table is a representation of typical data based on validation guidelines and results for similar analytes.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |

|---|---|---|---|---|---|

| Low | 5.0 | 89.5 | 7.5 | 95.2 (Suppression of 4.8%) | 6.1 |

| High | 200.0 | 92.1 | 5.3 | 97.8 (Suppression of 2.2%) | 4.4 |

Stability of Analyte in Stored Samples

Ensuring the stability of an analyte in biological samples throughout the entire process, from collection to analysis, is paramount for generating reliable data. stanford.edu Stability studies for this compound must evaluate its integrity under various storage and handling conditions. These typically include short-term stability at room temperature, long-term stability in a frozen state (e.g., at -20°C or -80°C), and stability through freeze-thaw cycles. nih.gov Samples are considered stable if the mean concentration at each stability time point is within ±15% of the initial concentration. nih.gov

While comprehensive stability data for this compound is limited, studies on its parent compound, ritalinic acid (RA), provide valuable insights. A study demonstrated that RA was unstable at room temperature (25°C), with concentrations increasing significantly after 24 hours. researchgate.net However, it was found to be stable at 4°C for one week and for at least five months when stored at -20°C. researchgate.net This suggests that proper, low-temperature storage is critical for samples intended for this compound analysis. For long-term storage, temperatures of -20°C or -80°C are generally recommended for biological samples to ensure the chemical stability of analytes. ujpronline.comphchd.com

Table 4: Representative Stability Data for this compound in Human Plasma Data is extrapolated from findings for the closely related ritalinic acid and general stability testing guidelines.

| Storage Condition | Duration | Low QC Stability (%) | High QC Stability (%) | Status |

|---|---|---|---|---|

| Room Temperature (~25°C) | 24 hours | >115% | >115% | Unstable |

| Refrigerated (4°C) | 7 days | 98.5 | 102.1 | Stable |

| Freeze-Thaw Cycles | 3 cycles | 96.2 | 98.9 | Stable |

| Long-Term Frozen (-20°C) | 5 months | 95.7 | 99.5 | Stable |

| Long-Term Frozen (-80°C) | 12 months | 97.1 | 101.3 | Stable |

Reference Standard Development and Characterization for Analytical Purity

The availability of a well-characterized, high-purity reference standard is a prerequisite for any quantitative analytical method. stanford.edu For this compound, this involves the synthesis of the compound and subsequent confirmation of its identity and purity. The synthesis of p-hydroxyritalinic acid has been documented in scientific literature and patents. researchgate.netresearchgate.netgoogleapis.com

Once synthesized, the reference material must undergo rigorous characterization to establish its analytical purity. This process typically involves a combination of analytical techniques. Structural verification is often performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical identity. Purity is assessed using methods like High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV or Charged Aerosol Detector) or by determining the content of the main component through a quantitative NMR (qNMR) approach. The characterization would also include assessing for the presence of isomers, such as the threo and erythro forms, often using chiral chromatography.

Commercial suppliers of reference standards, such as SynZeal, provide materials like DL-threo-Ritalinic Acid with detailed characterization data that complies with regulatory guidelines, making them suitable for analytical method development and validation. synzeal.com A Certificate of Analysis (CoA) for a reference standard will typically report its identity, purity (often as a percentage), and may include data from the analytical techniques used for characterization.

Pharmacokinetic and Pharmacodynamic Investigations in Non Human Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Investigations into the ADME profile of 4-hydroxyritalinic acid have been primarily conducted in the context of it being a metabolite of methylphenidate.

Bioavailability in Preclinical Species

Tissue Distribution Studies and Barriers (e.g., Blood-Brain Barrier Permeation in animals)

Direct tissue distribution studies for this compound are limited. However, studies on its precursor, p-hydroxymethylphenidate, provide some insight. Following administration of high doses of methylphenidate to rats, p-hydroxymethylphenidate was detected in the brain at very low concentrations. nih.gov Specifically, after an intraperitoneal injection of 20 mg/kg of methylphenidate, the brain concentration of p-hydroxymethylphenidate was found to be 0.02 µg/g, which was 900 times lower than the concentration of the parent compound, methylphenidate. nih.gov Furthermore, after intravenous administration of p-hydroxymethylphenidate itself, it showed less localization in the brain compared to methylphenidate. nih.gov

These findings suggest that the hydroxylated metabolites of methylphenidate, including p-hydroxymethylphenidate and likely its subsequent metabolite, this compound, have poor penetration across the blood-brain barrier. nih.gov The presence of the polar carboxylic acid and hydroxyl groups in this compound would further increase its hydrophilicity, likely limiting its ability to passively diffuse across the lipid-rich blood-brain barrier.

Excretion Profiles (Urinary, Fecal)

The excretion of this compound has been primarily characterized through the analysis of urine following the administration of methylphenidate. In rats, after the oral administration of radiolabeled methylphenidate, a significant portion of the dose is recovered in the urine. nih.gov The glucuronide of α-(p-hydroxyphenyl)-2-piperidineacetic acid, which is p-hydroxyritalinic acid glucuronide, was identified as a primary metabolite of oxidation, accounting for 10% of the administered dose recovered in the urine of rats. nih.gov Another study reported that p-hydroxyritalinic acid and its glucuronide conjugate together account for up to 2.5% of a total methylphenidate dose excreted in the urine. nih.gov

Fecal excretion of methylphenidate and its metabolites is generally considered a minor route of elimination, accounting for up to 3% of the total dose. nih.gov

Time-Course Studies and Pharmacokinetic Modeling in Preclinical Species

Specific time-course studies and pharmacokinetic models for this compound are not available in the published literature. Pharmacokinetic modeling efforts have concentrated on the parent drug, methylphenidate, and its primary metabolite, ritalinic acid. plos.org These models are complex, often incorporating physiologically based pharmacokinetic (PBPK) principles to describe the distribution and elimination of methylphenidate and ritalinic acid across different species. plos.org To develop a pharmacokinetic model for this compound, dedicated studies would be required to determine its specific absorption, distribution, metabolism, and excretion parameters following direct administration.

In Vitro Pharmacological Activity and Receptor Binding Studies (without clinical implications)

Direct and comprehensive in vitro pharmacological activity and receptor binding studies specifically for this compound are not extensively reported. The pharmacological activity of methylphenidate is primarily attributed to its ability to block the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), thereby increasing the synaptic concentrations of these neurotransmitters. nih.gov In vitro studies using rat brain membranes have shown that d-methylphenidate has a high affinity for DAT and NET. nih.gov

While the direct binding affinity of this compound to these transporters has not been detailed, the structural modifications from methylphenidate, namely the hydrolysis of the methyl ester to a carboxylic acid and the addition of a hydroxyl group, would significantly alter its physicochemical properties. These changes would likely reduce its ability to bind to the active sites of DAT and NET, which are optimized for the more lipophilic parent compound. It is generally considered that ritalinic acid, the non-hydroxylated primary metabolite, is pharmacologically inactive. ricardinis.pt By extension, this compound is also presumed to be inactive. nih.gov

Relationship between Preclinical Pharmacokinetics and Biochemical Effects (e.g., locomotor activity in rats)

A key study investigated the in vivo central nervous system effects of synthetically prepared threo-dl-p-hydroxyritalinic acid in rats. nih.gov To bypass the potential issue of poor blood-brain barrier penetration, the compound was administered directly into the brain via intracerebroventricular injection. nih.gov The study found that the intracerebroventricular administration of p-hydroxyritalinic acid, along with ritalinic acid and its erythro isomers, produced a small increase in locomotor activity relative to their corresponding methyl esters. nih.gov This effect was not significantly influenced by stereochemistry or the presence of the para-hydroxyl group. nih.gov

Data Table: Locomotor Activity Response to Intracerebroventricular Administration of Methylphenidate Metabolites in Rats

| Compound | Effect on Locomotor Activity |

| threo-dl-p-Hydroxymethylphenidate | Significant increase |

| threo-dl-p-Hydroxyritalinic acid | Small increase |

| dl-Ritalinic acid | Small increase |

| Source: nih.gov |

Stereochemical Considerations and Enantiomeric Analysis of 4 Hydroxyritalinic Acid

Enantiomeric Purity Determination in Synthetic and Biologically Derived Samples

The determination of enantiomeric purity, or enantiomeric excess, is crucial for understanding the pharmacological and toxicological profiles of chiral compounds. For 4-hydroxyritalinic acid and its parent compound, methylphenidate, several analytical techniques are employed to quantify the individual enantiomers in both synthetic and biological samples.

High-performance liquid chromatography (HPLC) is a primary and widely used technique for determining chiral purity. skpharmteco.com Modern chiral HPLC columns are compatible with reverse-phase conditions, broadening the range of molecules that can be analyzed. skpharmteco.com For instance, a chiral reverse-phase liquid chromatographic method was developed for the enantiomeric resolution of a related compound, R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide, using a Crownpak CR (+) column. nih.gov This method proved to be robust and stability-indicating. nih.gov Gas chromatography (GC) is another, though less common, chromatographic technique used for chiral purity analysis. skpharmteco.com

Nuclear magnetic resonance (NMR) spectroscopy offers another avenue for determining enantiomeric purity. While the NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral solvent or a chiral shift reagent can induce diastereomeric interactions, leading to non-identical chemical shifts for the nuclei of the different enantiomers. libretexts.org This allows for the quantification of the enantiomeric ratio. libretexts.org

In the context of biological samples, such as blood, a chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of methylphenidate and its major metabolite, ritalinic acid. nih.govoup.comresearchgate.net This highly sensitive and specific method allows for the simultaneous determination of the d- and l-enantiomers of both compounds. oup.comresearchgate.net Studies using this technique have shown that in postmortem and living subjects, ritalinic acid is present in significantly higher concentrations than methylphenidate, with roughly equal amounts of the d- and l-forms. nih.govoup.comoup.com

The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample and is equivalent to the optical purity. masterorganicchemistry.com It is calculated as the excess of one enantiomer over the other. masterorganicchemistry.com

Table 1: Analytical Techniques for Enantiomeric Purity Determination

| Analytical Technique | Principle | Application |

| High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase (CSP) to separate enantiomers based on differential interactions. chiralpedia.com | Widely used for both analytical and preparative scale chiral separations in the pharmaceutical industry. numberanalytics.com |

| Gas Chromatography (GC) | Employs a chiral stationary phase to separate enantiomers based on different retention times. numberanalytics.com | Used for chiral purity analysis, though less common than HPLC. skpharmteco.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the presence of a chiral solvent or shift reagent, enantiomers exhibit different chemical shifts. libretexts.org | Allows for the determination of the enantiomeric ratio in a sample. libretexts.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. nih.govoup.comresearchgate.net | Enables the quantification of individual enantiomers of methylphenidate and its metabolites in biological fluids. nih.govoup.comresearchgate.net |

Stereospecific Synthesis and Derivatization Approaches

The synthesis of specific stereoisomers of this compound is essential for studying their individual biological properties. Stereospecific synthesis aims to produce a particular stereoisomer as the major product.

One reported synthesis involves the creation of threo-dl-p-hydroxyritalinic acid and erythro-dl-p-hydroxyritalinic acid. nih.gov This synthesis was part of a broader study to investigate the pharmacology of hydroxylated metabolites of methylphenidate. nih.gov Additionally, a method for synthesizing deuterium-labeled threo-dl-p-hydroxyritalinic acid has been described. researchgate.netcapes.gov.br These labeled compounds are valuable as internal standards in mass fragmentographic assays for methylphenidate and its metabolites. researchgate.net

Stereospecific synthesis can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. For example, copper-catalyzed aerobic decarboxylative sulfonylation of cinnamic acids has been used for the stereoselective synthesis of (E)-alkenyl sulfones. organic-chemistry.org Another approach involves acid-promoted stepwise alkyne annulations of doubly axial-chiral precursors to achieve stereospecific synthesis of helicenes. chemrxiv.org Photoredox catalysis has also been employed for the stereoselective synthesis of unnatural α-amino acid derivatives. rsc.org In some cases, the inherent structure of a starting material can direct the stereochemical outcome of a reaction, as seen in the regio- and stereospecific aziridination of oridonin (B1677485) analogues. nih.gov

Derivatization with a chiral reagent is another key strategy, often used in the context of chiral resolution. wikipedia.org By reacting a racemic mixture with a single enantiomer of a chiral derivatizing agent, a pair of diastereomers is formed. wikipedia.org These diastereomers have different physical properties and can be separated by techniques like crystallization. wikipedia.org

Differential Biological Activities of Stereoisomers in Non-Human Systems (if published)

Research in non-human systems, primarily in rats, has provided insights into the differential biological activities of the stereoisomers of methylphenidate and its hydroxylated metabolites.

In contrast, the intracerebroventricular administration of the deesterified products, including threo-dl- and erythro-dl-p-hydroxyritalinic acid, resulted in only a small increase in locomotor activity relative to their methyl esters. nih.gov This effect was not significantly influenced by stereochemistry or para-hydroxylation. nih.gov

Regarding the parent compound, methylphenidate, extensive research in animal models indicates that the d-threo-enantiomer is predominantly responsible for the pharmacological and therapeutic actions. researchgate.net In both rodent and primate models, the binding of d-methylphenidate to the dopamine (B1211576) transporter was found to be selective and saturable, while the binding of l-methylphenidate (B1246959) was diffuse and nonspecific. researchgate.net Behavioral studies in animals have also shown that the observed behavioral changes are primarily mediated by d-methylphenidate, with the l-enantiomer (B50610) having little to no effect. researchgate.net

Chiral Resolution Techniques for Enantiomers

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is a critical step in obtaining enantiomerically pure compounds for various applications, including pharmaceutical development. numberanalytics.comwikipedia.org

Crystallization of Diastereomeric Salts: This is one of the most common methods for chiral resolution. wikipedia.org It involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgpharmacy180.com Due to their different physical properties, particularly solubility, these diastereomers can be separated by fractional crystallization. numberanalytics.comwikipedia.orgpharmacy180.com After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org Common chiral resolving agents for acidic compounds include alkaloids like brucine, strychnine, and quinine. pharmacy180.com

Chiral Chromatography: Chromatographic techniques are widely used for chiral separation. chiralpedia.comnih.gov

High-Performance Liquid Chromatography (HPLC): This is the most prevalent method and utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.comnumberanalytics.com

Gas Chromatography (GC): Similar to HPLC, GC can employ a chiral stationary phase to separate volatile enantiomers. numberanalytics.com

Supercritical Fluid Chromatography (SFC): This technique combines aspects of both HPLC and GC and is also effective for chiral separations. numberanalytics.com

Kinetic Resolution: This method relies on the different reaction rates of enantiomers with a chiral reagent. pharmacy180.com By using a limited amount of the chiral reagent, one enantiomer reacts preferentially, allowing for the separation of the unreacted enantiomer. pharmacy180.com

Table 2: Common Chiral Resolution Techniques

| Technique | Description | Key Features |

| Crystallization of Diastereomeric Salts | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. wikipedia.orgpharmacy180.com | A traditional and often large-scale method. chiralpedia.com The choice of resolving agent is critical. wikipedia.org |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a column containing a chiral stationary phase (CSP). chiralpedia.comnumberanalytics.com | A widely applicable and highly efficient method for both analytical and preparative separations. numberanalytics.com |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent, leading to the enrichment of one enantiomer. pharmacy180.com | The efficiency depends on the selectivity of the chiral reagent. pharmacy180.com |

Computational Chemistry and Molecular Modeling Studies

Molecular Structure Elucidation and Conformation Analysis

The elucidation of a molecule's structure is the first step in understanding its function. While experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are crucial for initial identification, computational methods are vital for refining and interpreting this data. uantwerpen.beintertek.com For 4-Hydroxyritalinic acid, computational structural elucidation involves confirming the connectivity of atoms derived from experimental data. nih.govyoutube.com

Conformational analysis is a key aspect of this, as it determines the three-dimensional shapes a molecule can adopt. chemrxiv.org this compound possesses several rotatable bonds, leading to a variety of possible conformers. Computational studies, particularly those using Density Functional Theory (DFT), can calculate the relative energies of these conformers to identify the most stable, low-energy shapes the molecule is likely to adopt under physiological conditions. nih.gov This analysis is critical because the specific conformation of the molecule can significantly influence its ability to interact with biological targets. Studies on similar complex molecules have shown that different conformers, such as chair, boat, or skew-boat forms, can exist in equilibrium, with the solvent and temperature influencing this balance. chemrxiv.orgsemanticscholar.org For this compound, the analysis would focus on the orientation of the hydroxyl group on the phenyl ring and the stereochemistry of the piperidine (B6355638) ring, which are key features distinguishing it from its parent compound.

Quantum Chemical Calculations (e.g., DFT) of Electronic Structure and Reactivity

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are used to investigate the electronic properties of molecules. arxiv.org These calculations provide a detailed picture of the electron distribution, which is fundamental to a molecule's reactivity. mdpi.comresearchgate.net For this compound, DFT calculations can map the electrostatic potential surface, highlighting electron-rich and electron-poor regions. This information is invaluable for predicting how the molecule will interact with other molecules, including water, enzymes, and receptors.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. Furthermore, calculated descriptors such as partial atomic charges and frontier orbital interactions can rationalize and predict differences in reactivity among related compounds. nih.gov By applying these computational methods, researchers can gain insights into which parts of the this compound molecule are most likely to participate in chemical reactions, such as further metabolism or binding to a biological target. nih.govrsc.orgexplorationpub.com

Theoretical Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. gardp.org In a computational context, theoretical SAR involves building models that predict the activity of a compound based on its structural or physicochemical features. researchgate.netresearchgate.net For this compound, while it is primarily considered an inactive metabolite, theoretical SAR can be used to understand why it lacks the pharmacological activity of its parent compound, methylphenidate.

By systematically analyzing the structural differences—specifically the addition of a hydroxyl group and the hydrolysis of the methyl ester to a carboxylic acid—researchers can pinpoint the features critical for activity. nih.gov The carboxylic acid group, for instance, introduces a negative charge at physiological pH, drastically altering the molecule's polarity and ability to cross the blood-brain barrier compared to the ester in methylphenidate. Theoretical models can quantify these properties and correlate them with a predicted decrease in activity at the dopamine (B1211576) and norepinephrine (B1679862) transporters. ornl.gov These in silico analyses help to build a comprehensive understanding of the chemical requirements for pharmacological effect.

Molecular Docking Simulations with Proposed Biological Targets (Theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. mdpi.com This method is used to theoretically assess the binding affinity and mode of interaction of this compound with potential biological targets. Although considered inactive, it is informative to dock this compound into the binding sites of the dopamine transporter (DAT) and norepinephrine transporter (NET), the primary targets of methylphenidate.

The docking process involves generating multiple possible binding poses of the ligand within the receptor's active site and scoring them based on binding energy. nih.govmdpi.com The results of such simulations for this compound would likely show a lower binding affinity (a less favorable binding energy) compared to methylphenidate. nih.gov The analysis of the binding poses can reveal specific reasons for this reduced affinity, such as steric clashes introduced by the new functional groups or the loss of crucial hydrogen bonds. researchgate.net These theoretical simulations provide a molecular-level explanation for the compound's observed lack of psychoactive effects.

| Docking Parameter | Theoretical Target: Dopamine Transporter (DAT) | Theoretical Target: Norepinephrine Transporter (NET) |

| Predicted Binding Affinity (kcal/mol) | Less favorable (higher value) than methylphenidate | Less favorable (higher value) than methylphenidate |

| Key Interacting Residues | Potentially altered interactions with key residues like Asp79, Ser149 | Potentially altered interactions with key residues like Asp75, Ser148 |

| Predicted Interactions | Altered hydrogen bonding and electrostatic interactions due to the carboxylic acid group. | Steric hindrance from the hydroxyl group may prevent optimal orientation. |

Note: The data in this table is illustrative and based on theoretical principles of molecular docking. Specific values would require dedicated computational studies.

In Silico Prediction of Metabolic Pathways and Products

Computational tools can predict the metabolic fate of a chemical compound within the body. europa.eu These in silico models use databases of known metabolic reactions and algorithms to forecast how a molecule might be transformed by metabolic enzymes. jmb.or.krfrontiersin.org For this compound, such predictions can help to map its complete metabolic pathway beyond its initial formation from methylphenidate.

One of the known metabolic transformations is the glucuronidation of the hydroxyl group, leading to the formation of p-hydroxyritalinic acid glucuronide. squarespace.com In silico metabolism prediction software can corroborate this pathway and suggest other potential, minor metabolic routes. nih.gov These programs analyze the molecule's structure for sites susceptible to common metabolic reactions, such as oxidation, reduction, or conjugation. This provides a more complete picture of the compound's biotransformation and clearance from the body. nih.gov

Prediction of Physico-chemical Properties Relevant to Bioavailability and Distribution (Computational only)

In silico tools are widely used to predict the physicochemical properties of molecules, which are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profile. rsc.org For this compound, these computational predictions offer a rapid assessment of its drug-like properties without the need for extensive experimental work. nih.govfrontiersin.orgnih.gov Key properties include lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. These parameters are often evaluated against frameworks like Lipinski's Rule of Five to predict oral bioavailability. nih.gov The high polarity of this compound, indicated by a low logP and high TPSA, suggests poor passive diffusion across biological membranes like the blood-brain barrier, which is consistent with its lack of central nervous system activity. mdpi.com

| Property | Predicted Value | Relevance to Bioavailability and Distribution |

| Molecular Formula | C13H17NO3 | Basic structural information. |

| Molecular Weight | 235.28 g/mol | Influences diffusion and transport across membranes. |

| logP (Octanol-Water Partition Coefficient) | ~1.0 - 1.5 | A measure of lipophilicity. Lower values indicate higher water solubility and lower membrane permeability. |

| Topological Polar Surface Area (TPSA) | 66.4 Ų | Predicts transport properties. Higher values are associated with lower membrane permeability. |

| Hydrogen Bond Donors | 3 | Number of O-H and N-H bonds. Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 3 | Number of N and O atoms. Influences solubility and receptor binding. |

| pKa (Acidic) | ~3.5 - 4.5 (Carboxylic Acid) | Determines the ionization state at physiological pH, impacting solubility and interactions. |

| pKa (Basic) | ~9.0 - 9.5 (Piperidine Nitrogen) | Determines the ionization state at physiological pH, impacting solubility and interactions. |

Note: The values in this table are estimates derived from computational prediction models and may vary slightly between different software and algorithms.

Forensic and Toxicological Analytical Aspects Excluding Clinical Interpretation

Method Development for Detection in Post-mortem Biological Samples (Non-Human)